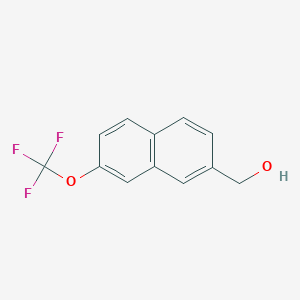
3-Amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one is a heterocyclic compound that features an azetidinone ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with aniline to form an intermediate Schiff base, which is then subjected to cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azetidinone ring can be reduced to form azetidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Azetidines and related compounds.
Substitution: Various substituted azetidinones depending on the reagents used.
Scientific Research Applications
3-Amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone
- 2-Acetyl-5-methylfuran
Uniqueness
3-Amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one is unique due to its combination of an azetidinone ring with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-amino-4-(5-methylfuran-2-yl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-8-11(18-9)13-12(15)14(17)16(13)10-5-3-2-4-6-10/h2-8,12-13H,15H2,1H3 |
InChI Key |
UNDJYBILXHRWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(C(=O)N2C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)
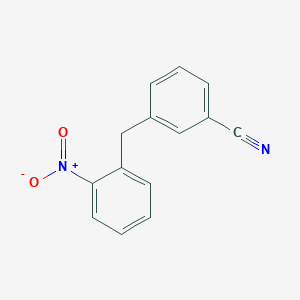

![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)
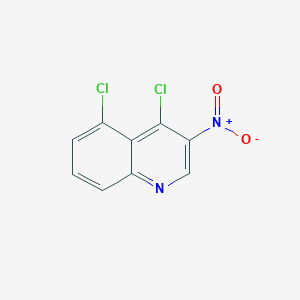
![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
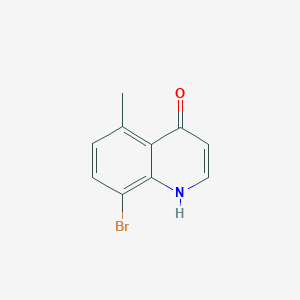

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)
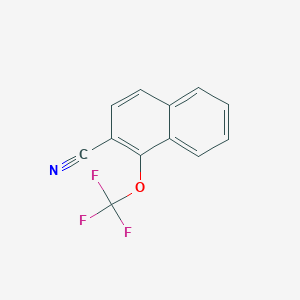
![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)
